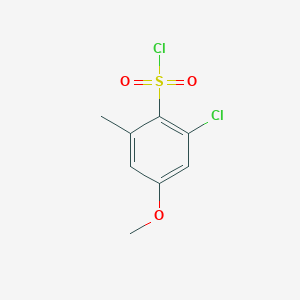

2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride

Description

2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride (CAS: Not explicitly provided in evidence) is a substituted benzenesulfonyl chloride derivative characterized by three functional groups:

- Chloro (-Cl) at position 2,

- Methoxy (-OCH₃) at position 4,

- Methyl (-CH₃) at position 5.

This compound is a reactive intermediate in organic synthesis, particularly in sulfonamide formation, agrochemicals, and pharmaceuticals. The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling nucleophilic substitution reactions with amines or alcohols. The substituents influence its reactivity, solubility, and stability: the electron-donating methoxy group may moderate the electrophilicity of the sulfonyl chloride, while the methyl and chloro groups contribute to steric and electronic effects .

Properties

IUPAC Name |

2-chloro-4-methoxy-6-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O3S/c1-5-3-6(13-2)4-7(9)8(5)14(10,11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCVCGKCDVHRRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride typically involves the chlorination of 4-methoxy-6-methylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of 2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

Sulfonamides: Formed by the reaction with amines

Sulfonate Esters: Formed by the reaction with alcohols

Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.

Biology: In the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share functional or positional similarities with 2-chloro-4-methoxy-6-methylbenzenesulfonyl chloride:

Reactivity and Application Comparison

- Electrophilicity : The sulfonyl chloride group in the target compound is more reactive than the sulfonate group in or the benzoyl chloride in due to the labile Cl atom.

- Solubility : Methoxy and methyl groups enhance lipophilicity, whereas ethoxy in may further reduce aqueous solubility.

Thermal Stability

- 2-Methylbenzoyl chloride (bp 213°C) demonstrates higher thermal stability than sulfonyl chlorides, which are typically moisture-sensitive and decompose upon heating.

Research Findings and Limitations

- Catalytic Applications : Sulfonyl chlorides like the target compound are pivotal in cross-coupling reactions, though direct studies on this derivative are absent in the evidence.

Biological Activity

2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride is a sulfonyl chloride compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activities, including relevant case studies, research findings, and a detailed analysis of its mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C₈H₈ClO₂S

- Molecular Weight : 207.67 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 2-chloro-4-methoxy-6-methylbenzenesulfonyl chloride. For instance, derivatives containing similar sulfonamide structures have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Effects

- Cell Lines Tested : HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), AGS (gastric adenocarcinoma).

- Methodology : MTT assay to assess cell viability.

- Results :

- IC₅₀ values ranged from 0.89 to 9.63 µg/mL.

- Notably, one derivative showed a significant increase in late apoptotic cells at concentrations above 5 µg/mL, indicating a strong induction of apoptosis.

| Compound | IC₅₀ (µg/mL) | Cell Line |

|---|---|---|

| Derivative 1 | 0.89 | HeLa |

| Derivative 2 | 5.00 | HL-60 |

| Derivative 3 | 9.63 | AGS |

These findings suggest that sulfonamide derivatives can effectively target cancer cells, leading to increased apoptosis and reduced cell viability.

Antimicrobial Activity

The antimicrobial properties of sulfonyl chlorides have also been explored. Research indicates that compounds similar to 2-chloro-4-methoxy-6-methylbenzenesulfonyl chloride exhibit activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Effects

- Bacterial Strains Tested : Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA).

- Methodology : Minimum Inhibitory Concentration (MIC) assessment.

- Results :

| Bacterial Strain | MIC (mg/L) |

|---|---|

| MSSA | 0.39 - 3.12 |

| MRSA | 1.56 - 25 |

These results indicate that the compound has promising antibacterial properties, particularly against staphylococcal strains.

The biological activity of 2-chloro-4-methoxy-6-methylbenzenesulfonyl chloride is attributed to its ability to interact with specific molecular targets within cells:

- Apoptosis Induction : The compound triggers apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, evidenced by the activation of caspases.

- Cell Cycle Arrest : It has been shown to cause cell cycle arrest in the subG0 phase, preventing cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.